![molecular formula C9H18N2O B2528712 (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol CAS No. 2344685-74-9](/img/structure/B2528712.png)
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is represented by the InChI code:1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3
. This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
The compound “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” has a molecular weight of 170.25 . It is an oil at room temperature .科学的研究の応用
Covalent Inhibitor of KRAS G12C
This compound has been used in the development of covalent inhibitors against the KRAS G12C mutation . KRAS G12C is a common mutation in various types of cancer, and inhibiting this mutation can be an effective therapeutic treatment for solid tumors .
Structural Optimization of Acryloyl Amine Moiety
The compound has been used in the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .
Anti-tumor Activity
The compound has shown anti-tumor activity in an NCI-H1373 xenograft mouse model . This suggests potential applications in the development of cancer treatments .
Protein Modulation
The compound has been used in the development of modulators of protein activity . These modulators, especially inhibitors, are developed and applied at high concentration to achieve maximal effects .
Orphan Medicine for Acute Myeloid Leukaemia
The compound has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union . This means that the developer will receive scientific and regulatory support from EMA to advance their medicine to the stage where they can apply for a marketing authorisation .
Research and Development
The compound is used in research and development of new drugs. It is available for purchase from chemical suppliers, indicating its use in various scientific research applications .
Safety and Hazards
The compound “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用機序
Target of Action
The primary target of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein . KRAS is a key player in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .
Mode of Action
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol interacts with its target by acting as a covalent inhibitor . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding is facilitated by the compound’s unique structural moiety, which fits into the switch-II pocket of KRAS G12C .
Biochemical Pathways
The compound’s interaction with KRAS G12C affects the RAS signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting the mutated KRAS protein, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol’s action include the inhibition of the mutated KRAS protein and disruption of the RAS signaling pathway . This leads to a potential decrease in cellular proliferation, which is particularly beneficial in the context of cancer treatment . In a mouse model, a structurally similar compound showed a dose-dependent antitumor effect .
特性
IUPAC Name |
(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJCBSDGZKBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。